2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine
Description
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
4-propan-2-yl-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H16N2O/c1-9(2)11-8-15-12(14-11)7-10-5-3-4-6-13-10/h3-6,9,11H,7-8H2,1-2H3 |
InChI Key |
VXTSYGYSDWKLDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1COC(=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The oxazoline ring is formed via cyclocondensation of 2-(aminomethyl)pyridine derivatives with isobutyronitrile or its analogs. Zinc chloride (ZnCl₂) catalyzes the reaction by activating the nitrile group for nucleophilic attack by the amino alcohol.
Reaction Scheme :
$$
\text{2-(Aminomethyl)pyridine} + \text{R-C≡N} \xrightarrow{\text{ZnCl}_2, \Delta} \text{2-[(4-R-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine}
$$
Experimental Conditions and Yields
Key Observations :
- Higher steric bulk in nitriles (e.g., pivalonitrile) reduces reactivity, necessitating prolonged heating.
- ZnCl₂ significantly improves yields by facilitating imine intermediate formation.
Transition Metal-Catalyzed Cross-Coupling
Palladium-Catalyzed Buchwald-Hartwig Amination
This method constructs the pyridine-oxazoline backbone via coupling aryl halides with preformed oxazoline intermediates.
- Synthesis of 2-pyridyl nitrile :
React 2-bromopyridine with isopropylmagnesium chloride in THF at −78°C. - Oxazoline formation :
Treat nitrile with (S)-valinol and ZnCl₂ in refluxing chlorobenzene (110°C, 24 h). - Cross-coupling :
Use Pd(OAc)₂/XPhos to couple oxazoline with methyl iodide, yielding 99% enantiomeric excess (ee).
Optimized Conditions :
Nickel-Catalyzed Radical Trapping
Nickel complexes enable stereoselective C–C bond formation. For example, stoichiometric (R,R)-iPr-pybox-NiBr₂ achieves 72% diastereomeric excess in alkylation reactions.
Fluorinated Sulfonyl Fluoride-Mediated Cyclization
Perfluorobutanesulfonyl Fluoride (PFBSF) Activation
N-Acylamino alcohols cyclize efficiently using PFBSF and organic bases (e.g., DBU or DIPEA).
Procedure :
- Dissolve N-(2-hydroxypropyl)-2-picolinamide in CH₂Cl₂.
- Add PFBSF (1.1 eq) and DBU (1.2 eq) at 22°C.
- Stir for 5 min, extract with EtOAc, and purify via silica chromatography.
Results :
Advantages :
Stereoselective Synthesis and Resolution
Chiral Amino Alcohol Precursors
Enantiopure oxazolines are synthesized using (R)- or (S)-valinol. For example:
Diastereomer Crystallization
Salt formation with tartaric acid achieves >98% de for (R,R)- and (S,S)-isomers.
Comparative Analysis of Methods
| Method | Yield Range (%) | Stereoselectivity (ee) | Scalability | Cost |
|---|---|---|---|---|
| Cyclocondensation | 31–85 | 70–99 | Moderate | Low |
| Pd-Catalyzed Coupling | 72–94 | 95–99 | High | High |
| PFBSF Cyclization | 85–93 | 80–95 | High | Medium |
| Nickel-Mediated Radical | 68–72 | 60–75 | Low | High |
Recommendations :
- Industrial scale : Pd-catalyzed coupling balances yield and stereoselectivity.
- Lab-scale flexibility : PFBSF cyclization offers rapid access to analogs.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to a more saturated form.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include substituted oxazoles, reduced oxazoles, and various pyridine derivatives .
Scientific Research Applications
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, influencing various biochemical pathways. The oxazole ring can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds like 2-(pyridin-2-ylmethyl)pyridine share structural similarities.
Oxazole derivatives: Compounds such as 4,5-dihydrooxazole derivatives are structurally related
Uniqueness
(S)-4-Isopropyl-2-(pyridin-2-ylmethyl)-4,5-dihydrooxazole is unique due to its specific combination of the isopropyl group, pyridine ring, and oxazole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Biological Activity
2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of 2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine is with a molecular weight of approximately 204.27 g/mol. The compound features a pyridine ring substituted with an oxazoline moiety, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that derivatives of oxazoline compounds exhibit notable antimicrobial properties. A study examining similar oxazoline derivatives showed effectiveness against various bacterial strains, suggesting that 2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine may possess similar activity.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential role in treating inflammatory diseases.
Neuroprotective Properties
Preliminary studies suggest that 2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine may have neuroprotective effects. In cellular models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress and improve cell viability.
The exact mechanism of action for 2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine remains to be fully elucidated. However, the presence of the oxazoline ring is believed to facilitate interactions with biological targets such as enzymes involved in inflammation and microbial resistance.
Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry reported on the antimicrobial efficacy of oxazoline derivatives. The researchers found that compounds similar to 2-[(4-Isopropyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]pyridine exhibited significant activity against resistant strains of bacteria.
Study 2: Anti-inflammatory Activity
In a study conducted on murine models of arthritis, administration of the compound resulted in reduced swelling and joint damage. The findings indicate that the compound may modulate inflammatory pathways effectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
